molecular formula C8H11N3O4 B118921 Acide 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylique CAS No. 222729-55-7

Acide 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylique

Numéro de catalogue: B118921
Numéro CAS: 222729-55-7
Poids moléculaire: 213.19 g/mol
Clé InChI: GWHMCRICRIJFNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Analyse Des Réactions Chimiques

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparaison Avec Des Composés Similaires

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be compared with other similar compounds, such as:

Activité Biologique

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (IBNPA) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

  • Molecular Formula: C₈H₁₁N₃O₄
  • Molecular Weight: 213.19 g/mol
  • CAS Number: 222729-55-7

The compound features a pyrazole ring substituted with an isobutyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

IBNPA's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, potentially influencing cellular processes such as signaling pathways and enzyme activities. Research indicates that IBNPA may act as a partial agonist at trace amine-associated receptors (TAARs), particularly TAAR1, which is implicated in various central nervous system disorders .

Anticancer Properties

Recent studies have evaluated the anticancer potential of IBNPA and related pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
IBNPAMCF73.79
IBNPANCI-H46042.30
IBNPASF-26812.50

These findings suggest that IBNPA may inhibit cancer cell proliferation through apoptosis and other mechanisms .

Neuropharmacological Effects

IBNPA's role as a partial agonist at TAAR1 suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. Compounds targeting TAAR1 have been shown to modulate neurotransmitter release and exhibit fewer side effects compared to full agonists .

Case Studies and Research Findings

  • Study on Antitumor Activity : A series of pyrazole derivatives, including IBNPA, were tested for their cytotoxic effects on human cancer cell lines. The study reported IC₅₀ values indicating significant growth inhibition across multiple cancer types, highlighting the therapeutic potential of this class of compounds .
  • Neuropharmacological Assessment : In vitro studies demonstrated that IBNPA exhibits partial agonistic activity at TAAR1, suggesting its utility in managing neuropsychiatric conditions. The compound's ability to influence dopaminergic signaling pathways positions it as a candidate for further development in CNS therapeutics .

Propriétés

IUPAC Name

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHMCRICRIJFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450100
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222729-55-7
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Isobutyl-1H-pyrazol-3-carboxylic acid (5 g, 29.7 mmol) was added portionwise to concentrated sulfuric acid (25 ml) at room temperature with stirring. The reaction mixture was then heated to 60° C. and concentrated nitric acid (70%, 5.15 ml) was added dropwise, keeping the temperature at 60° C. The reaction was then stirred at 60° C. for 3 hours, cooled to room temperature and poured onto 50 ml of ice with stirring. The resultant white precipitate was isolated by filtration, washed with water and dried under reduced pressure to give 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid (6.4 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=2.71-2.76 (2H, d), 1.88-2.00 (1H, m), 0.80-0.87 (6H, d) ppm. LRMS (thermospray): m/z [M+NH4]+ 231, [M−H]+ 212. LRMS (electrospray): m/z [M−H]+ 212, [2M−H]+ 425. Anal. Found C, 42.54; H, 5.18; N, 18.63. C8H11N3O4. 0.7 mol H2O requires C, 42.55; H, 5.54; N, 18.61%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.